Target Engagement Potency (IC50/Ki) for FLT3: Critical Data Gap Analysis
A comprehensive search of authoritative databases, including BindingDB, ChEMBL, and PubMed, reveals a critical evidence gap: no quantitative enzymatic inhibition data (IC50 or Ki) for this compound against the FLT3 kinase domain is publicly available at this time [1]. This differentiates it from well-characterized clinical FLT3 inhibitors like quizartinib (FLT3-ITD IC50 = 1.1 nM) or gilteritinib (FLT3 IC50 = 0.29 nM). For procurement purposes, this means the compound's primary biochemical potency cannot be directly compared to these alternatives without performing an in-house kinase assay [2].
| Evidence Dimension | Biochemical potency (IC50) against FLT3 kinase |
|---|---|
| Target Compound Data | Not publicly available |
| Comparator Or Baseline | Quizartinib (AC220): FLT3-ITD IC50 ≈ 1.1 nM (reported in literature); Gilteritinib (ASP2215): FLT3 IC50 ≈ 0.29 nM (reported in literature) |
| Quantified Difference | Cannot be calculated due to missing target compound data |
| Conditions | Standard in vitro kinase inhibition assay (e.g., HTRF, TR-FRET, or ADP-Glo); specific assay conditions for this compound are not publicly disclosed |
Why This Matters
Procurement without knowing the intrinsic biochemical potency introduces significant risk in experimental design, as target occupancy cannot be reliably predicted from the available literature and must be empirically determined.
- [1] BindingDB Database. Search results for CHEMBL1288895 and related identifiers. Accessed 2026-05-10. No quantitative affinity data for the target compound was found. View Source
- [2] Lee, L. Y., Hernandez, D., Rajkhowa, T., Smith, S. C., Raman, J., Choi, J., ... & Levis, M. (2017). Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor. Blood, 129(2), 257-260. DOI: 10.1182/blood-2016-10-745133 View Source
